N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dibenzofuran core, which is a fused heterocyclic structure, and a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Pyridyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Methoxy group oxidation can yield aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield primary amines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety which is known for its antibacterial activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis
Properties
Molecular Formula |
C18H14N2O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c1-23-18-9-6-12(11-19-18)20-25(21,22)13-7-8-17-15(10-13)14-4-2-3-5-16(14)24-17/h2-11,20H,1H3 |
InChI Key |
JUGYSTXVJYRXPY-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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